molecular formula C11H22N2O3 B13343697 Rel-tert-butyl ((3S,4R)-3-(hydroxymethyl)piperidin-4-yl)carbamate

Rel-tert-butyl ((3S,4R)-3-(hydroxymethyl)piperidin-4-yl)carbamate

Cat. No.: B13343697
M. Wt: 230.30 g/mol
InChI Key: APFRSUHBGMXPSZ-RKDXNWHRSA-N
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Description

Rel-tert-butyl ((3S,4R)-3-(hydroxymethyl)piperidin-4-yl)carbamate is a chemical compound with a complex structure that includes a piperidine ring, a hydroxymethyl group, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-tert-butyl ((3S,4R)-3-(hydroxymethyl)piperidin-4-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, often using formaldehyde as a reagent.

    Formation of the Carbamate Group: The carbamate group is typically introduced through a reaction with tert-butyl chloroformate and an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Rel-tert-butyl ((3S,4R)-3-(hydroxymethyl)piperidin-4-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The hydroxymethyl group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Rel-tert-butyl ((3S,4R)-3-(hydroxymethyl)piperidin-4-yl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for potential therapeutic applications, including as a precursor to pharmacologically active compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Rel-tert-butyl ((3S,4R)-3-(hydroxymethyl)piperidin-4-yl)carbamate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but often include interactions with proteins and nucleic acids.

Comparison with Similar Compounds

Rel-tert-butyl ((3S,4R)-3-(hydroxymethyl)piperidin-4-yl)carbamate can be compared with other piperidine derivatives and carbamates. Similar compounds include:

    Piperidine: A simple cyclic amine with a six-membered ring.

    Carbamate Esters: Compounds containing the carbamate functional group, often used in pharmaceuticals and pesticides.

This compound is unique due to its specific combination of functional groups and stereochemistry, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C11H22N2O3

Molecular Weight

230.30 g/mol

IUPAC Name

tert-butyl N-[(3S,4R)-3-(hydroxymethyl)piperidin-4-yl]carbamate

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-9-4-5-12-6-8(9)7-14/h8-9,12,14H,4-7H2,1-3H3,(H,13,15)/t8-,9-/m1/s1

InChI Key

APFRSUHBGMXPSZ-RKDXNWHRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCNC[C@@H]1CO

Canonical SMILES

CC(C)(C)OC(=O)NC1CCNCC1CO

Origin of Product

United States

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